molecular formula C4H10O5S B585620 (S)-Oxiran-2-ylmethyl Methanesulfonate CAS No. 67800-62-8

(S)-Oxiran-2-ylmethyl Methanesulfonate

Cat. No.: B585620
CAS No.: 67800-62-8
M. Wt: 170.179
InChI Key: ZJTOHMSDLDEVGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Oxiran-2-ylmethyl Methanesulfonate typically involves the reaction of (S)-glycidol with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions and ensure consistent product quality. The use of advanced purification techniques such as chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

(S)-Oxiran-2-ylmethyl Methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Oxiran-2-ylmethyl Methanesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-Oxiran-2-ylmethyl Methanesulfonate involves the alkylation of nucleophilic sites within the target molecules. The epoxide ring undergoes nucleophilic attack, leading to the formation of covalent bonds with the nucleophile. This reaction can modify the structure and function of the target molecules, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Oxiran-2-ylmethyl Methanesulfonate is unique due to its chiral nature and the presence of both an epoxide and a methanesulfonate group. This combination of functional groups makes it highly reactive and versatile for various chemical transformations. Its chiral nature also makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds .

Properties

CAS No.

67800-62-8

Molecular Formula

C4H10O5S

Molecular Weight

170.179

IUPAC Name

methanesulfonic acid;oxiran-2-ylmethanol

InChI

InChI=1S/C3H6O2.CH4O3S/c4-1-3-2-5-3;1-5(2,3)4/h3-4H,1-2H2;1H3,(H,2,3,4)

InChI Key

ZJTOHMSDLDEVGD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1C(O1)CO

Synonyms

(2S)-2-Oxiranemethanol Methanesulfonate;  (S)-Oxiranemethanol Methanesulfonate;  (S)-Glycidyl Methanesulfonate

Origin of Product

United States

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